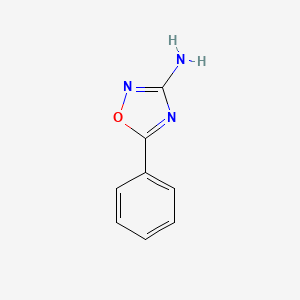

5-Fenil-1,2,4-oxadiazol-3-amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of various 1,3,4-oxadiazole derivatives has been explored in several studies. For instance, tertiary amides formed from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride have been synthesized and characterized using NMR spectroscopy . Another study reported the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives through a novel one-pot, four-component condensation reaction, which is an efficient approach that does not require a catalyst or activation . Additionally, new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives were synthesized from 4-chlorophenylacetic acid and semicarbazide, followed by various reactions to yield acylated, urea, and thiazolidinone derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized oxadiazole derivatives have been inferred from spectroscopic methods such as NMR and mass spectrometry . In particular, the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined by single-crystal X-ray analysis, revealing a triclinic space group . The structure of an energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was characterized by X-ray crystallography, showing an orthorhombic space group and the presence of intermolecular hydrogen bonds and π-interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives has been demonstrated in various studies. For example, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions yielded 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . The reaction between potassium ethoxide and 3-amino-4-benzoylfurazan, leading to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was also studied . Furthermore, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives and their transformation into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives was reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives have been characterized using various techniques. The impact sensitivity and friction sensitivity of an energetic material precursor were measured, providing insights into its stability and safety . The semi-empirical and ab initio calculations performed on tertiary amides formed from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride helped to understand their stable molecular conformations .

Anticancer Activity Evaluation

Some of the synthesized 1,3,4-oxadiazole derivatives have been evaluated for their anticancer activity. A series of new 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives were tested against various human cancer cell lines, demonstrating good to moderate activity .

Aplicaciones Científicas De Investigación

Química Medicinal

Los 1,3,4-oxadiazoles se han encontrado que exhiben una amplia gama de actividades biológicas que incluyen propiedades anticancerígenas, antibacterianas, antifúngicas, analgésicas, antiinflamatorias, anticonvulsivas, antihipertensivas, antivirales, anti-VIH y antidiabéticas . También se utilizan como sustitutos de los ácidos carboxílicos, ésteres y carboxamidas en química medicinal debido a su estructura privilegiada.

Agricultura

Estos compuestos se utilizan ampliamente en la agricultura debido a sus propiedades insecticidas, fungicidas y herbicidas. Se pueden combinar con otros compuestos para crear herbicidas efectivos .

Materiales de alta energía

Los oxadiazoles como "5-Fenil-1,2,4-oxadiazol-3-amina" se pueden utilizar en la síntesis de materiales de alta energía y explosivos debido a su alta entalpía de formación positiva y alta densidad .

Seguridad alimentaria

Los derivados del 1,2,4-oxadiazol exhiben un amplio espectro de actividades biológicas agrícolas y se pueden utilizar para descubrir pesticidas químicos eficientes y de bajo riesgo que ayudan a combatir las enfermedades de las plantas que amenazan la seguridad alimentaria .

Estudios de acoplamiento molecular

Estos compuestos están involucrados en estudios de acoplamiento molecular que son cruciales para los procesos de diseño y descubrimiento de fármacos .

Inhibición de la carboxilesterasa Notum

Se han identificado como potentes inhibidores de la carboxilesterasa Notum, una enzima que regula negativamente la vía de señalización Wnt. La modulación de esta vía es importante en diversas enfermedades .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-phenyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDNOTOHJOGLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367940 | |

| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7788-14-9 | |

| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

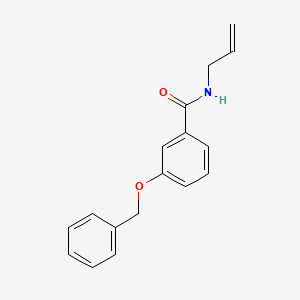

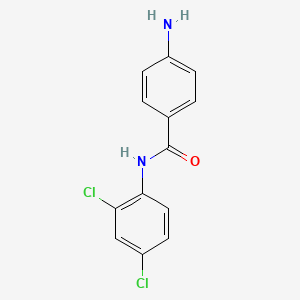

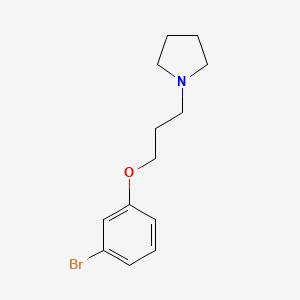

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)